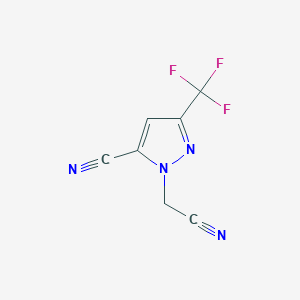![molecular formula C11H17N5 B1480833 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098053-16-6](/img/structure/B1480833.png)
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide (hereafter referred to as “compound A”) is a synthetic organic compound that has been used in scientific research for its potential applications in a variety of areas. Compound A has been found to have a range of biochemical and physiological effects, as well as potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. They can be synthesized to target a variety of pathogens, including bacteria and fungi. The presence of the imidazole ring in compounds has been associated with bactericidal and antifungal activities, making them valuable in the development of new antibiotics and antiseptics .
Anticancer Therapeutics
The structural framework of imidazole-containing compounds has been explored for their potential in cancer treatment. These compounds can be designed to interfere with specific cellular pathways that are overactive in cancer cells, such as the phosphorylation of STAT3, which is implicated in breast cancer . By inhibiting these pathways, imidazole derivatives can reduce the viability of cancer cells and may be used as chemotherapeutic agents.
Anti-Inflammatory Agents
Imidazole derivatives exhibit anti-inflammatory properties, which can be harnessed for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from conditions such as arthritis and other autoimmune disorders .
Central Nervous System (CNS) Drugs
Compounds with an imidazole structure have shown promise as treatments for CNS disorders. They can act on various neurotransmitter systems, potentially offering therapeutic benefits for diseases like Alzheimer’s, Parkinson’s, and epilepsy .
Antiviral and Antiparasitic Applications
The versatility of imidazole compounds extends to antiviral and antiparasitic applications. They can be engineered to disrupt the life cycle of viruses and parasites, offering a pathway to treat diseases such as HIV, hepatitis, and malaria .
Gastrointestinal Treatments
Some imidazole derivatives are used in the treatment of gastrointestinal disorders. They can act as antiulcer agents by inhibiting the secretion of gastric acid, providing relief for conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Enzyme Inhibition
Imidazole compounds can be tailored to inhibit specific enzymes that are crucial for the survival of pathogens or cancer cells. This targeted approach can lead to the development of selective inhibitors that have fewer side effects compared to traditional drugs .
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide’s action would depend on the specific biological activity it exhibits. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could potentially have a wide range of molecular and cellular effects.
Propriétés
IUPAC Name |
2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-11(2,3)8-6-10-15(7-9(12)13)4-5-16(10)14-8/h4-6H,7H2,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJHOUJYHLWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





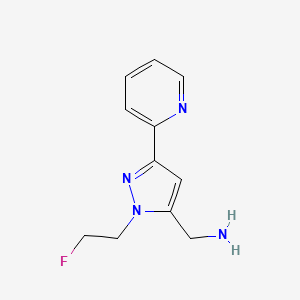
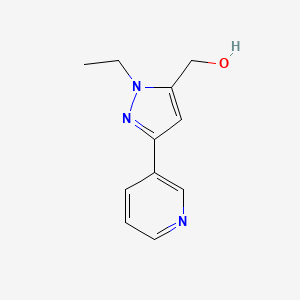
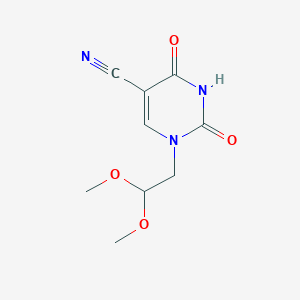
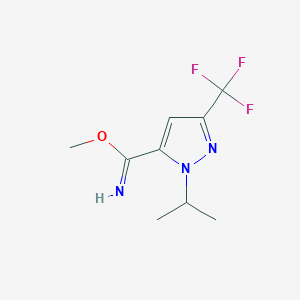
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)


